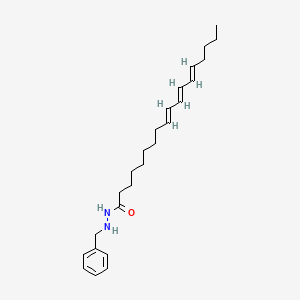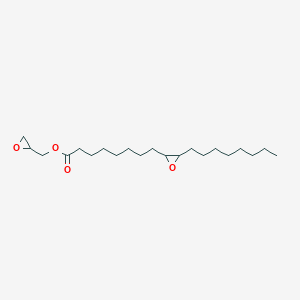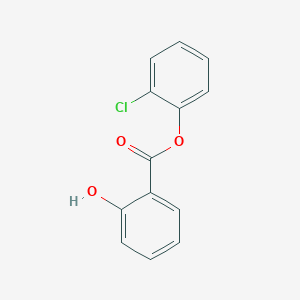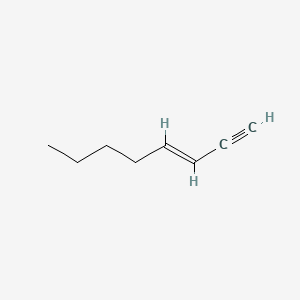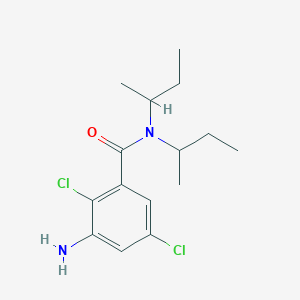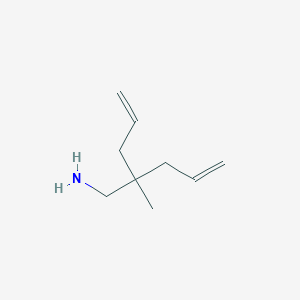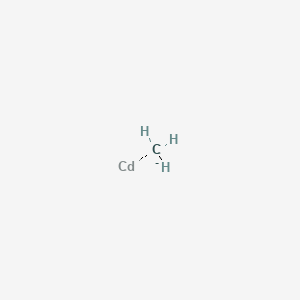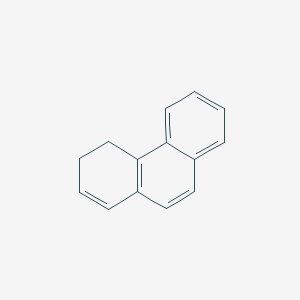![molecular formula C19H20N4O B14658034 3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 42485-44-9](/img/structure/B14658034.png)
3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a quinoline moiety and a hydrazinylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2-alkynylanilines with ketones. The reaction is mediated by Brønsted acids or Lewis acids, such as p-toluenesulfonic acid monohydrate or FeCl3, under reflux conditions in ethanol or toluene . The choice of catalyst and solvent can influence the formation of different derivatives, such as quinoline or N-alkenylindole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
科学的研究の応用
3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as DNA and enzymes. The quinoline moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Dihydroquinoline: Reduced form with different chemical properties.
N-alkenylindole: Structurally related but with distinct reactivity and applications.
Uniqueness
3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a quinoline moiety and a hydrazinylidene group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
42485-44-9 |
|---|---|
分子式 |
C19H20N4O |
分子量 |
320.4 g/mol |
IUPAC名 |
5-(diethylamino)-2-(quinolin-2-yldiazenyl)phenol |
InChI |
InChI=1S/C19H20N4O/c1-3-23(4-2)15-10-11-17(18(24)13-15)21-22-19-12-9-14-7-5-6-8-16(14)20-19/h5-13,24H,3-4H2,1-2H3 |
InChIキー |
ZLQBOHFCYGPXIW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


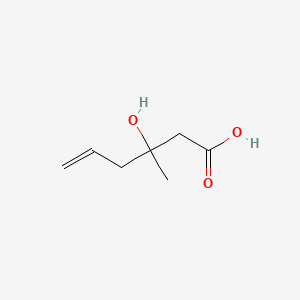
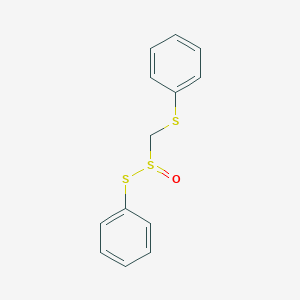
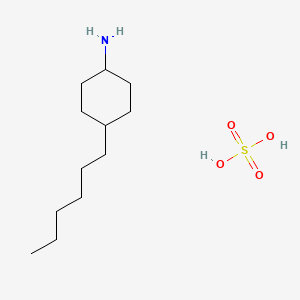
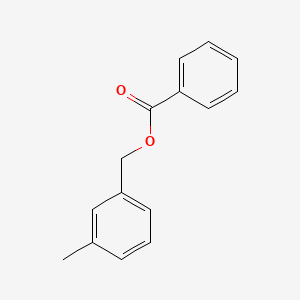
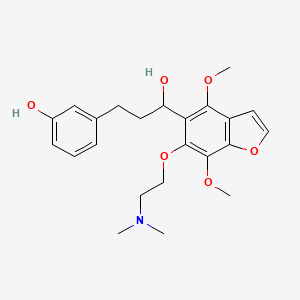
![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
